2-Chloro-3-fluoro-4-iodopyridine

Ortho-lithiation Halogen-dance Regioselective functionalization

Choose 2-Chloro-3-fluoro-4-iodopyridine when your synthetic route demands iterative, orthogonal functionalization of a pyridine core. The unique Cl/F/I reactivity gradient enables Pd-catalyzed couplings at the 4-iodo position first, followed by substitution at the 2-chloro site, while the 3-fluoro group remains inert, eliminating protecting-group strategies and cutting synthetic steps by 2–4. Suitable for focused library synthesis, total synthesis of perlolidine/δ-carboline frameworks, and EphA2-targeted medicinal chemistry. Available in ≥98% purity from multiple vendors; ships at ambient temperature.

Molecular Formula C5H2ClFIN
Molecular Weight 257.43 g/mol
CAS No. 148639-07-0
Cat. No. B125593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-fluoro-4-iodopyridine
CAS148639-07-0
Synonyms2-CHLORO-3-FLUORO-4-IODOPYRIDINE
Molecular FormulaC5H2ClFIN
Molecular Weight257.43 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1I)F)Cl
InChIInChI=1S/C5H2ClFIN/c6-5-4(7)3(8)1-2-9-5/h1-2H
InChIKeyGONULLRFSHKLBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-fluoro-4-iodopyridine (CAS 148639-07-0): A Polyhalogenated Pyridine Building Block for Orthogonal Functionalization


2-Chloro-3-fluoro-4-iodopyridine (CAS 148639-07-0) is a tetra-substituted pyridine derivative featuring chlorine at the 2-position, fluorine at the 3-position, and iodine at the 4-position [1]. This polyhalogenated scaffold belongs to the class of heteroaryl halides extensively utilized in medicinal chemistry and organic synthesis. The strategic arrangement of three distinct halogen substituents—each possessing unique electronic properties and leaving-group abilities—enables sequential, site-selective transformations that are unattainable with simpler monohalogenated pyridines. The compound's value proposition lies in its capacity to function as a versatile building block for the construction of polysubstituted pyridines, fused polyaromatic alkaloids, and pharmaceutical intermediates where precise regiochemical control is paramount [1][2].

Why 2-Chloro-3-fluoro-4-iodopyridine Cannot Be Interchanged with Simpler Halopyridines


Generic substitution of 2-chloro-3-fluoro-4-iodopyridine with alternative halopyridines—such as 2-chloro-4-iodopyridine, 3-fluoro-4-iodopyridine, or 2,3-dichloro-4-iodopyridine—compromises both synthetic efficiency and product fidelity. The presence of three distinct halogens (Cl, F, I) on a single pyridine ring creates a unique reactivity gradient that enables predictable, orthogonal functionalization sequences. Palladium-catalyzed cross-couplings follow the reactivity hierarchy I > Br > Cl >> F, with the iodo substituent undergoing oxidative addition approximately 100-1000× faster than chloride [1]. This differential reactivity allows the 4-iodo group to be coupled selectively while leaving the 2-chloro substituent intact for subsequent transformations. Furthermore, the 3-fluoro group modulates the electronic environment of the ring, influencing both the regioselectivity of metalation and the stability of organometallic intermediates [2]. Substituting with a compound lacking any one of these halogens—or possessing them in a different positional arrangement—destroys the precisely calibrated reactivity gradient and necessitates costly re-optimization of synthetic routes.

Quantitative Differentiation Evidence for 2-Chloro-3-fluoro-4-iodopyridine vs. Comparator Halopyridines


Iodo-Directed Ortho-Lithiation: Regioselective Functionalization at the 5-Position

2-Chloro-3-fluoro-4-iodopyridine undergoes iodo-directed ortho-lithiation with LDA at -75 °C in THF to afford 5-substituted derivatives. When quenched with electrophiles, the resulting 4-iodo-5-lithio intermediate yields 5-functionalized products in yields ranging from 64-78% depending on the electrophile [1]. In contrast, the comparator 3-fluoro-4-iodopyridine (lacking the 2-chloro substituent) yields 4-substituted 2-chloro-3-fluoro-5-iodopyridines in 70-78% under identical conditions [1], demonstrating that the 2-chloro group does not impede metalation but rather stabilizes the intermediate. Non-iodinated analogs such as 2-chloro-3-fluoropyridine require harsher conditions and exhibit inferior regioselectivity. This iodo-directed lithiation represents the first reported metalation of aryl iodides, establishing a foundational methodology for accessing 2,3,4,5-tetrasubstituted pyridines [1].

Ortho-lithiation Halogen-dance Regioselective functionalization

Halogen Reactivity Hierarchy: Chemoselective Cross-Coupling Enabled by I > Cl >> F Gradient

In palladium-catalyzed cross-coupling reactions, the relative reactivity of aryl halides follows the well-established order I > Br > Cl >> F [1]. For 2-chloro-3-fluoro-4-iodopyridine, this hierarchy enables exclusive coupling at the 4-iodo position without interference from the 2-chloro or 3-fluoro substituents. Dihalopyridines generally afford chemo- and regio-selective coupling products under standard Suzuki-Miyaura conditions (Pd catalyst, base, 90-110 °C) [2]. In contrast, analogs such as 2,3-dichloro-4-iodopyridine exhibit competitive reactivity between chloro and iodo groups when more forcing conditions are applied, reducing selectivity. The 3-fluoro substituent in the target compound provides additional electronic modulation, further deactivating the 2-chloro position toward oxidative addition, thereby enhancing the chemoselectivity window between the iodo and chloro positions.

Palladium catalysis Suzuki-Miyaura coupling Chemoselectivity

Synthetic Utility: Key Intermediate for Fused Polyaromatic Alkaloid Synthesis

2-Chloro-3-fluoro-4-iodopyridine has been demonstrated as a key intermediate in the synthesis of biologically relevant fused polyaromatic alkaloids, including perlolidine, δ-carbolines, and 2,10-diazaphenanthrenes [1]. These polyaromatic frameworks are accessed by leveraging the iodo substituent for heteroring cross-coupling followed by cyclization. In contrast, simpler analogs lacking the full complement of halogens (e.g., 2-chloro-4-iodopyridine or 3-fluoro-4-iodopyridine) cannot deliver the same substitution density or regiochemical control required for these complex scaffolds. The target compound's ability to undergo sequential orthogonal couplings enables the rapid assembly of tetracyclic systems in fewer steps compared to alternative routes employing monohalogenated building blocks.

Alkaloid synthesis Natural products Heterocyclic chemistry

Biological Activity Profile: Antifungal, Antibacterial, and Cytotoxic Properties

2-Chloro-3-fluoro-4-iodopyridine exhibits intrinsic biological activities including antifungal, antibacterial, and cytotoxic effects against cancer cell lines . While specific IC50 values are not reported in the open literature, the compound serves as both a pharmacologically active scaffold and a precursor to antibiotics such as lavendamycin . This dual functionality contrasts with simpler halopyridines such as 2-chloro-4-iodopyridine or 2,3-dichloro-4-iodopyridine, which are primarily inert building blocks devoid of standalone bioactivity. The presence of the 3-fluoro substituent is known to enhance metabolic stability and modulate lipophilicity in drug candidates, providing additional value for medicinal chemistry applications where the target compound can be directly screened or serve as a late-stage diversification handle.

Antifungal Antibacterial Cytotoxicity Medicinal chemistry

Optimal Application Scenarios for 2-Chloro-3-fluoro-4-iodopyridine Based on Quantitative Evidence


Sequential Orthogonal Functionalization for Polysubstituted Pyridine Libraries

Medicinal chemistry groups synthesizing focused libraries of polysubstituted pyridines should select 2-chloro-3-fluoro-4-iodopyridine when the synthetic route demands iterative, orthogonal functionalization. The iodo group (C4) can be coupled first via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions without affecting the chloro (C2) or fluoro (C3) substituents . Following this initial diversification, the remaining chloro group can be engaged in a second, distinct cross-coupling under more forcing conditions or subjected to nucleophilic aromatic substitution. The fluoro group remains inert throughout, preserving the electronic profile of the pyridine core. This orthogonal reactivity eliminates the need for protecting group strategies, reducing overall synthetic step count by 2-4 steps compared to routes employing monohalogenated pyridines.

Synthesis of Fused Polyaromatic Alkaloids and Natural Product Analogs

For total synthesis efforts targeting perlolidine, δ-carboline derivatives, or 2,10-diazaphenanthrene frameworks, 2-chloro-3-fluoro-4-iodopyridine provides a validated entry point . The iodo-directed ortho-lithiation chemistry established for this compound enables regioselective introduction of electrophiles at the 5-position, generating tetrasubstituted pyridines that serve as direct precursors to these fused polyaromatic systems. Procurement of this specific polyhalogenated pyridine is justified when the target molecule requires the precise 2-chloro-3-fluoro substitution pattern, as alternative routes using simpler halopyridines would necessitate additional halogenation steps and compromise overall yield.

Kinase Inhibitor and Ephrin Receptor Modulator Development

Research programs targeting the EphA2 tyrosine kinase receptor or developing selective EphA2 agonists may utilize 2-chloro-3-fluoro-4-iodopyridine as a synthetic precursor or pharmacophore component . The compound's intrinsic antifungal, antibacterial, and cytotoxic properties also make it suitable for direct screening in antimicrobial and oncology phenotypic assays . The 3-fluoro substituent enhances metabolic stability—a critical parameter for advancing hits toward lead optimization—while the iodo and chloro handles enable rapid analog synthesis for structure-activity relationship (SAR) exploration.

Large-Scale Pharmaceutical Intermediate Procurement

Process chemistry groups and contract research organizations requiring multigram to kilogram quantities of a versatile halopyridine building block should consider 2-chloro-3-fluoro-4-iodopyridine. The compound is commercially available with purity ≥98% from multiple vendors , and its synthesis from 2-chloro-3-fluoropyridine is well-documented with reported yields of 46-90% depending on reaction conditions . The well-characterized physical properties (mp 97 °C, density 2.129 g/cm³) and stability under ambient storage (room temperature, protected from light) facilitate handling and inventory management in both R&D and production settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-3-fluoro-4-iodopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.